(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(3E,5R,6R,12E)-1,6-dihydroxytetradeca-3,12-dien-8,10-diyn-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lobetyolinin is synthesized through the glucosylation of lobetyol, a polyacetylenic compound . The process involves the use of specific glycosyl donors and catalysts to achieve the desired glucosylation. The reaction conditions typically include controlled temperatures and pH levels to ensure the stability and efficiency of the reaction .
Industrial Production Methods: Industrial production of lobetyolinin involves the extraction of Codonopsis pilosula roots followed by purification processes such as high-performance liquid chromatography (HPLC) . The extracted compound is then subjected to further chemical processes to enhance its purity and yield .
Chemical Reactions Analysis
Types of Reactions: Lobetyolinin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving lobetyolinin include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and pH levels to ensure optimal results .
Major Products Formed: The major products formed from the reactions involving lobetyolinin include its oxidized and reduced forms, which have shown significant biological activity . These products are often studied for their potential therapeutic applications .
Scientific Research Applications
In chemistry, it is used as a marker compound for the quantitative analysis of Codonopsis Radix . In biology and medicine, lobetyolinin has shown promising anticancer properties, particularly against gastric cancer . It has been found to down-regulate glutamine metabolism, contributing to drug-induced apoptosis and tumor growth inhibition .
Mechanism of Action
The mechanism of action of lobetyolinin involves the down-regulation of glutamine metabolism, which contributes to drug-induced apoptosis and tumor growth inhibition . Lobetyolinin markedly reduces both mRNA and protein expression of the amino acid transporter Alanine-Serine-Cysteine Transporter 2 (ASCT2) . This reduction in ASCT2 expression leads to decreased glutamine uptake, ultimately resulting in the inhibition of cancer cell growth .
Comparison with Similar Compounds
Lobetyolinin is structurally similar to other polyacetylene glycosides such as lobetyolin and lobetyol . its unique bis-glucosylated structure distinguishes it from these compounds . Lobetyolin and lobetyol have also shown anticancer properties, but lobetyolinin’s bis-glucosylated form enhances its biological activity and stability . Other similar compounds include withaferin A and ginsenoside Rg5, which have also demonstrated significant anticancer properties .
Properties
Molecular Formula |
C26H38O13 |
---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(3E,5R,6R,12E)-1,6-dihydroxytetradeca-3,12-dien-8,10-diyn-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H38O13/c1-2-3-4-5-6-7-10-15(29)16(11-8-9-12-27)37-26-24(35)22(33)20(31)18(39-26)14-36-25-23(34)21(32)19(30)17(13-28)38-25/h2-3,8,11,15-35H,9-10,12-14H2,1H3/b3-2+,11-8+/t15-,16-,17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 |
InChI Key |
IZEACPAZCLNBOK-WLOGZVNTSA-N |
Isomeric SMILES |
C/C=C/C#CC#CC[C@H]([C@@H](/C=C/CCO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O |
Canonical SMILES |
CC=CC#CC#CCC(C(C=CCCO)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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